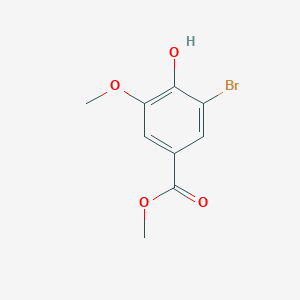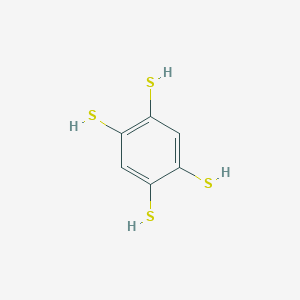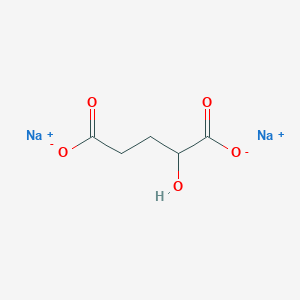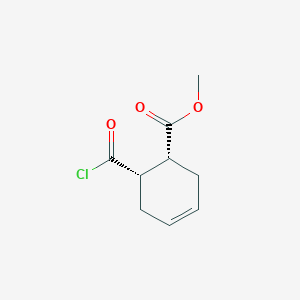
Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate, also known as MCCC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MCCC is a cyclohexene derivative that has a carbonyl group attached to it, making it a highly reactive compound.
Scientific Research Applications
Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate has a wide range of potential applications in various fields of scientific research. One of the most promising applications of Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate is in the field of organic synthesis. Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate can be used as a starting material for the synthesis of various compounds, including natural products and pharmaceuticals. Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate can also be used as a reagent in the synthesis of other cyclohexene derivatives.
Mechanism of Action
The mechanism of action of Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate is not well understood. However, it is believed that Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate acts as an electrophile, reacting with nucleophiles such as amines and alcohols. This reaction leads to the formation of a covalent bond between Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate and the nucleophile, resulting in the formation of a new compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate are not well studied. However, it is believed that Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate can interact with various enzymes and proteins in the body, leading to changes in their structure and function. Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate in lab experiments is its high reactivity, which makes it a useful reagent in organic synthesis. However, the high reactivity of Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate also makes it a hazardous compound that requires careful handling and storage. Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate is also relatively expensive, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the study of Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate. One of the most promising areas of research is the development of new synthetic routes for Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate and its derivatives. This can lead to the synthesis of new compounds with potential applications in various fields. Another area of research is the study of the mechanism of action of Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate and its interaction with various enzymes and proteins. This can provide valuable insights into the potential applications of Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate in medicine and other fields. Finally, the study of the toxicity and safety of Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate is also an important area of research that can help in the development of safe and effective drugs.
Synthesis Methods
The synthesis of Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate involves the reaction of cyclohexene with phosgene and methanol in the presence of a catalyst. This process leads to the formation of Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate, which is a white crystalline solid with a melting point of 80-82°C. The synthesis of Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate is a complex process that requires careful handling and expertise.
properties
CAS RN |
104265-86-3 |
|---|---|
Product Name |
Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate |
Molecular Formula |
C9H11ClO3 |
Molecular Weight |
202.63 g/mol |
IUPAC Name |
methyl (1R,6S)-6-carbonochloridoylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C9H11ClO3/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-3,6-7H,4-5H2,1H3/t6-,7+/m0/s1 |
InChI Key |
MWOSGKUVHHKVER-NKWVEPMBSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC=CC[C@@H]1C(=O)Cl |
SMILES |
COC(=O)C1CC=CCC1C(=O)Cl |
Canonical SMILES |
COC(=O)C1CC=CCC1C(=O)Cl |
synonyms |
3-Cyclohexene-1-carboxylic acid, 6-(chlorocarbonyl)-, methyl ester, (1R-cis)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




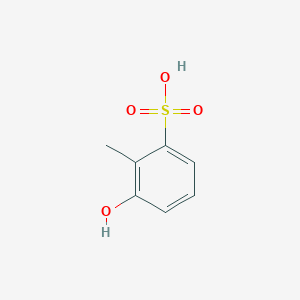
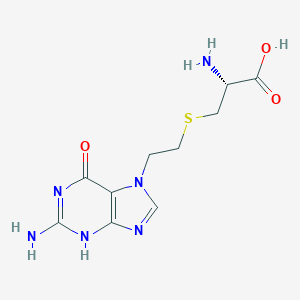

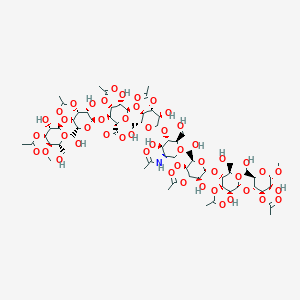
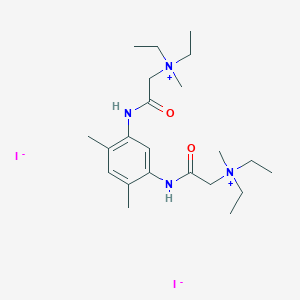
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B25339.png)
![9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]-](/img/structure/B25340.png)
